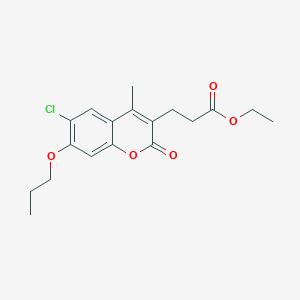
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea, also known as BMT-042, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BMT-042 is a thiourea derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea is not fully understood. However, studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea targets various cellular pathways and proteins, which are involved in cancer cell growth, viral replication, and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits the activity of various enzymes and proteins, including histone deacetylases, cyclin-dependent kinases, and viral proteases.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea exhibits a wide range of biochemical and physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea also inhibits viral replication by targeting viral enzymes and proteins. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea in lab experiments include its wide range of biological activities, its availability, and its relatively low cost. However, the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea. One direction is to further investigate its anticancer activity and its potential use in cancer therapy. Another direction is to study its antiviral activity and its potential use in the treatment of viral infections. Furthermore, the anti-inflammatory properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea make it a potential therapeutic agent for the treatment of inflammatory diseases. Therefore, future studies should focus on the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea is its anticancer activity. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea induces cell cycle arrest and apoptosis in cancer cells, which leads to their death.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea also exhibits antiviral activity against various viruses, including HIV, hepatitis B, and hepatitis C. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits viral replication by targeting viral enzymes and proteins, which are essential for viral replication.
Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea has anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylbenzyl)thiourea inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-2-4-13(5-3-12)11-18-17(22)19-14-6-7-15-16(10-14)21-9-8-20-15/h2-7,10H,8-9,11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOPLNFTJBFERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4723373.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4723395.png)
![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 3-methylbenzoate](/img/structure/B4723401.png)


![5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4723418.png)


![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4723452.png)

![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)